4-(3-Phenylprop-2-enoyl)benzoic acid

Vue d'ensemble

Description

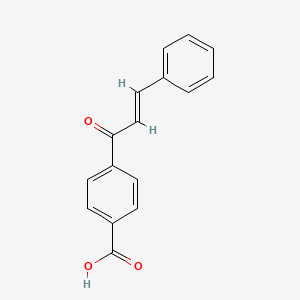

4-(3-Phenylprop-2-enoyl)benzoic acid is an organic compound with the molecular formula C₁₆H₁₂O₃ and a molar mass of 252.26 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 3-phenylprop-2-enoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms 4-phenyl-3-buten-2-one.

Friedel-Crafts Acylation: The product from the aldol condensation is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the benzoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Phenylprop-2-enoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, or nitrating mixtures (nitric acid and sulfuric acid) are employed for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Phenylprop-2-enoyl)benzoic acid has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties. Research indicates that compounds related to this structure can exhibit significant activity against inflammation and pain.

Case Study: Anti-inflammatory Activity

A study evaluated various derivatives of benzoic acid, including this compound, for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results showed that certain derivatives significantly reduced edema compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Biological Evaluation

The synthesis of this compound involves several chemical reactions that enhance its bioactivity. Various synthetic routes have been explored to optimize yield and biological efficacy.

Synthesis Methodology

The synthesis typically involves the reaction of benzoic acid derivatives with phenylpropene derivatives under controlled conditions. For instance, a common method includes the use of catalysts to facilitate the reaction between substituted phenylpropene and benzoic acid derivatives .

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science, particularly in polymer chemistry. Its ability to act as a photoinitiator or crosslinking agent in polymer formulations has been investigated.

Case Study: Photoinitiator in Polymers

Research has shown that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This is particularly useful in developing advanced materials for coatings, adhesives, and other industrial applications .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-(3-Phenylprop-2-enoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylbenzoic acid: Lacks the enone group, making it less reactive in certain chemical reactions.

3-Phenylprop-2-enoyl chloride: Similar structure but with a chloride group instead of the benzoic acid moiety.

4-(3-Phenylprop-2-enoyl)phenol: Similar structure but with a hydroxyl group instead of the carboxyl group.

Uniqueness

4-(3-Phenylprop-2-enoyl)benzoic acid is unique due to the presence of both the enone group and the benzoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Activité Biologique

4-(3-Phenylprop-2-enoyl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of the Compound

Chemical Structure :

The structure of this compound features a phenylprop-2-enoyl group attached to a benzoic acid moiety. This structural configuration is crucial for its biological activity, influencing interactions with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, derivatives of benzoic acid were evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for specific derivatives ranged from 1 to 10 µg/mL, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 5 |

| B | Escherichia coli | 10 |

| C | Bacillus subtilis | 1 |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia and breast cancer cells. In vitro assays revealed that certain derivatives could inhibit cell growth by up to 74% at concentrations around 10 µM .

Case Study : A synthesized derivative was tested against the K562 human chronic myelogenous leukemia cell line. The compound exhibited an IC50 value of approximately 5 µM, indicating strong antiproliferative effects. Further analysis suggested that the mechanism of action may involve disruption of tubulin polymerization and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound also displays anti-inflammatory effects. Studies have shown that it can inhibit the denaturation of proteins in vitro, which is a common indicator of anti-inflammatory activity. The percentage inhibition observed was comparable to standard anti-inflammatory drugs like mefenamic acid .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to reduced growth rates in cancer cells.

- Receptor Interaction : It can modulate receptor activity related to inflammation and immune responses.

- Cell Cycle Disruption : The compound affects cell cycle progression by interfering with tubulin dynamics.

Propriétés

IUPAC Name |

4-[(E)-3-phenylprop-2-enoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFQFMHIIWSQAL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432227 | |

| Record name | SBB052765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20118-35-8 | |

| Record name | SBB052765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.